molecular formula C17H17N3O6 B5732626 3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide

3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide

Cat. No. B5732626
M. Wt: 359.3 g/mol
InChI Key: FICIWYJJZRLBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as DMNB-CI and is a derivative of the well-known chemical compound, 4-nitrophenyl 4-(dimethylamino)benzoate (NDAB).

Mechanism of Action

DMNB-CI is a fluorescent probe that binds to proteins through covalent modification of lysine residues. The mechanism of action involves the formation of a stable amide bond between the carboxylic acid group of DMNB-CI and the amino group of lysine residues. This results in the formation of a fluorescent adduct that can be detected using fluorescence spectroscopy.
Biochemical and Physiological Effects:
DMNB-CI has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not significantly alter protein stability, enzymatic activity, or protein-protein interactions. This makes it an ideal tool for studying protein structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using DMNB-CI in lab experiments include its high sensitivity to changes in protein conformation, its ability to selectively modify lysine residues, and its minimal effects on protein biochemistry and physiology. However, there are also some limitations to its use. DMNB-CI is a relatively large molecule that may interfere with protein function if used at high concentrations. Additionally, its covalent modification of lysine residues may alter protein function in some cases.

Future Directions

There are several future directions for the use of DMNB-CI in scientific research. One potential application is in the study of protein misfolding diseases such as Alzheimer's disease and Parkinson's disease. DMNB-CI could be used to monitor the conformational changes of disease-associated proteins and to identify potential therapeutic targets. Another potential application is in the study of protein-ligand interactions, where DMNB-CI could be used to identify novel ligands for proteins of interest. Finally, DMNB-CI could be used in the development of new fluorescent probes for other biomolecules such as nucleic acids and lipids.

Synthesis Methods

The synthesis of DMNB-CI involves the reaction of 3,4-dimethoxy-N'-[(3-methyl-4-nitrobenzoyl)oxy]benzenecarboximidamide with 3,4-dimethoxybenzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with 3-methyl-4-nitrobenzoyl chloride to yield DMNB-CI.

Scientific Research Applications

DMNB-CI has been used extensively in scientific research as a fluorescent probe for the detection of protein conformational changes. It has been shown to be highly sensitive to changes in protein structure and can be used to monitor protein-protein interactions, protein-ligand interactions, and protein folding/unfolding dynamics.

properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-10-8-12(4-6-13(10)20(22)23)17(21)26-19-16(18)11-5-7-14(24-2)15(9-11)25-3/h4-9H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICIWYJJZRLBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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